![molecular formula C16H15ClN2O3S B2868452 1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide CAS No. 921538-27-4](/img/structure/B2868452.png)
1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide
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Description
1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Structural Analysis and Molecular Interaction
The structural conformation and molecular interactions of related compounds, such as N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide, provide insights into the behavior of 1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide in biological systems. These studies highlight the significance of the amide H atom's availability to receptor molecules during biological activity, with the methanesulfonyl group positioned on the opposite side of the benzene ring plane, suggesting potential interactions in biological systems (Gowda, Foro, & Fuess, 2007; Gowda, Foro, & Fuess, 2007).
Synthesis and Chemical Reactions
The synthesis processes and reactions involving similar sulfonamides and methanesulfonates offer valuable knowledge on chemical properties and potential applications of 1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide. For example, the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls through nucleophilic aromatic substitution illustrates the chemical versatility of methanesulfonic acid derivatives, pointing towards synthetic pathways that could involve 1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide (Bergman & Wachtmeister, 1978).
Biological Activity
The generation of (2-oxoindolin-3-yl)methanesulfonohydrazides via photo-induced reactions highlights the potential for creating biologically active derivatives from compounds structurally related to 1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide. This process demonstrates the incorporation of the sulfonyl group under metal-free conditions, suggesting applications in medicinal chemistry and drug design (Zhou, Xia, & Wu, 2016).
Microbial Metabolism and Environmental Impact
Research on microbial metabolism of methanesulfonic acid reveals its stability and role in the biogeochemical cycling of sulfur. This suggests that derivatives like 1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide could potentially influence microbial processes and environmental sulfur cycling, underscoring the importance of understanding the environmental impact of such compounds (Kelly & Murrell, 1999).
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-19-15-6-5-14(8-12(15)9-16(19)20)18-23(21,22)10-11-3-2-4-13(17)7-11/h2-8,18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEOOPCGNRQZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide |
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